molecular formula C7H13N3 B1331968 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 63203-90-7

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B1331968
CAS No.: 63203-90-7
M. Wt: 139.2 g/mol
InChI Key: JXBWTBGYZOVCJH-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C7H13N3. It is a derivative of pyrazole, characterized by the presence of an ethyl group at the first position, and two methyl groups at the third and fifth positions of the pyrazole ring. This compound is known for its stability and solubility in organic solvents such as ethanol and dimethylformamide .

Safety and Hazards

The compound “1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine” is classified as Acute Tox. 3 Oral . The safety pictograms associated with this compound are GHS06 . The hazard statements include H301 . Precautionary statements include P301 + P310 .

Preparation Methods

The synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several methods:

Chemical Reactions Analysis

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (iodomethane, bromomethane).

Major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and substituted pyrazoles.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBWTBGYZOVCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360551
Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63203-90-7
Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine
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